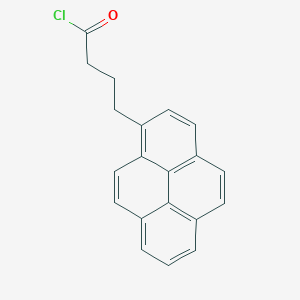

1-芘丁酰氯

描述

1-Pyrenebutyryl Chloride is a compound used in the synthesis of various polymers and materials, known for its ability to form strong interactions due to its pyrene unit. Its unique properties have been exploited in the noncovalent functionalization of materials such as carbon nanotubes, enhancing their compatibility with other polymers for improved composite materials (E. Y. Choi et al., 2014).

Synthesis Analysis

The synthesis of 1-Pyrenebutyryl Chloride involves functionalization steps that allow for its incorporation into various chemical structures. One application described involves its use as an interfacial agent in nylon 66/multi-walled carbon nanotube composites, where it improves interfacial adhesion and dispersion (E. Y. Choi et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Pyrenebutyryl Chloride enables strong physisorption onto surfaces like multi-walled carbon nanotubes due to its pyrene units. This feature is crucial for enhancing the material's performance in composites (E. Y. Choi et al., 2014).

Chemical Reactions and Properties

1-Pyrenebutyryl Chloride reacts with amine end groups in polymers like nylon 66 during melt extrusion, forming covalent bonds. This chemical interaction is fundamental in creating strong interfaces between the polymer and fillers like carbon nanotubes, significantly affecting the composite's mechanical and thermal properties (E. Y. Choi et al., 2014).

Physical Properties Analysis

The physical properties of materials modified with 1-Pyrenebutyryl Chloride, such as enhanced dispersion of multi-walled carbon nanotubes in the polymer matrix and improved interfacial adhesion, have been demonstrated. These modifications lead to composites with superior performance characteristics (E. Y. Choi et al., 2014).

Chemical Properties Analysis

1-Pyrenebutyryl Chloride's chemical reactivity towards amine groups and its ability to adsorb onto carbon nanotube surfaces are key aspects of its chemical properties. These features make it an effective agent for modifying material surfaces to enhance polymer-composite interactions (E. Y. Choi et al., 2014).

科学研究应用

聚合材料的生产

1-芘丁酰氯用作阳离子聚合剂,用于生产聚合材料 . 这些材料在电子、汽车和航空航天等多个行业有着广泛的应用。

壳聚糖凝胶的生产

它是壳聚糖凝胶生产中的中间体 . 壳聚糖凝胶在药物递送系统中具有潜在的应用。它可以用来包封药物以实现控释,提高治疗效果。

聚糖富集

1-芘丁酰氯功能化的氧化石墨烯(PCGO)已被用于聚糖富集 . 该方法效率高,效果直观,可以实现基质辅助激光解吸/电离飞行时间质谱 (MALDI–TOF MS) 分析的直接识别 .

激光解吸/电离质谱 (LDI MS)

碳纳米材料,包括1-芘丁酰氯,已被用于LDI MS . 这些材料在激光波长处具有强烈的光吸收,可以有效地辅助LDI过程 .

表面增强激光解吸/电离 (SELDI)

1-芘丁酰氯也可用于SELDI,这是一种与MALDI相关的技术 . 该技术用于以高通量方式分析蛋白质混合物。

分析化学

作用机制

Target of Action

1-Pyrenebutyryl Chloride is primarily used as a cationic polymerization agent . It plays a crucial role in the production of polymeric materials . It is also an intermediate in the production of chitosan gel , which has potential applications in drug delivery .

Mode of Action

It is known that it can be synthesized by reacting propranolol hydrochloride with two equivalents of pyrenebutyraldehyde . As a cationic polymerization agent, it likely interacts with its targets (monomers) to initiate or propagate a polymer chain.

Result of Action

The result of 1-Pyrenebutyryl Chloride’s action is the production of polymeric materials and chitosan gel . These materials have various applications, including potential use in drug delivery systems .

未来方向

属性

IUPAC Name |

4-pyren-1-ylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMDRDSRVMJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392604 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63549-37-1 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?

A1: 1-Pyrenebutyryl chloride functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of 1-pyrenebutyryl chloride to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].

Q2: What are the advantages of using 1-pyrenebutyryl chloride functionalized graphene oxide for glycan enrichment compared to other methods?

A2: This method offers several advantages:

- High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].

- Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].

- Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。